3-(3,4-DIMETHOXYPHENYL)-3-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID
Overview
Description
3-(3,4-DIMETHOXYPHENYL)-3-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a dimethoxyphenyl group, an isopropylphenoxy group, and an acylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHOXYPHENYL)-3-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Dimethoxyphenyl Intermediate: : The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate. This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate.
-
Acylation Reaction: : The next step involves the acylation of the dimethoxyphenyl intermediate with 2-isopropylphenoxyacetyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Formation of the Propanoic Acid Backbone: : The final step involves the coupling of the acylated intermediate with a suitable propanoic acid derivative. This can be achieved through a condensation reaction using reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHOXYPHENYL)-3-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acylamino group, leading to the formation of different amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, esters.
Scientific Research Applications
3-(3,4-DIMETHOXYPHENYL)-3-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-3-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethoxyphenyl)propanoic acid: Lacks the isopropylphenoxy and acylamino groups.
3-(2-isopropylphenoxy)propanoic acid: Lacks the dimethoxyphenyl and acylamino groups.
3-(3,4-dimethoxyphenyl)-3-{[(2-methylphenoxy)acetyl]amino}propanoic acid: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
3-(3,4-DIMETHOXYPHENYL)-3-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID is unique due to the presence of both the dimethoxyphenyl and isopropylphenoxy groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-[[2-(2-propan-2-ylphenoxy)acetyl]amino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-14(2)16-7-5-6-8-18(16)29-13-21(24)23-17(12-22(25)26)15-9-10-19(27-3)20(11-15)28-4/h5-11,14,17H,12-13H2,1-4H3,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUJSBLQNDHRCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC(CC(=O)O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.